Octakis(6-amino-6-deoxy)-gamma-cyclodextrin

Aqueous solubility Formulation Pharmaceutical excipient

Researchers formulating large-molecule APIs or developing polyanion sensors face a critical limitation: β-CD derivatives (6.0-6.5 Å cavity) cannot accommodate guests requiring the γ-CD cavity (7.5-8.3 Å), and their 7 amino groups deliver 14% lower charge density at full protonation. • 8 primary-face -NH₂ groups: octacationic at physiological pH for multivalent electrostatic binding to polyanionic guests (siRNA, heparin, antisense oligonucleotides). • >50 g/100 mL aqueous solubility (octahydrochloride) enables parenteral formulations without organic co-solvents or acidic pH. • Validated as SN-38 solubilizing excipient in preclinical IV delivery and as Hg²⁺ sensor host (1 pM detection limit). Single-isomer, chemically uniform. For research use only.

Molecular Formula C48H88N8O32
Molecular Weight 1289.2 g/mol
Cat. No. B12302468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctakis(6-amino-6-deoxy)-gamma-cyclodextrin
Molecular FormulaC48H88N8O32
Molecular Weight1289.2 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CN)CN)CN)CN)CN)CN)CN)O)O)N
InChIInChI=1S/C48H88N8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8,49-56H2
InChIKeyHGJBCHWVBHLZPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octakis(6-amino-6-deoxy)-gamma-cyclodextrin: Technical Baseline for Informed Procurement of a Single-Isomer Cationic γ-Cyclodextrin


Octakis(6-amino-6-deoxy)-γ-cyclodextrin (OAGCD; CAS 171283-79-7 as free base; CAS 156297-62-0 as octahydrochloride) is a chemically uniform, single-isomer derivative of γ-cyclodextrin in which all eight primary hydroxyl groups at the C6 positions are replaced by primary amino (–NH₂) groups . With a molecular formula of C₄₈H₈₈N₈O₃₂ (free base MW 1289.25 g/mol) and an octahydrochloride salt form (C₄₈H₈₈N₈O₃₂·8HCl, MW 1580.9 g/mol), OAGCD belongs to the per-6-amino-cyclodextrin family alongside its six-glucose (α) and seven-glucose (β) analogs [1]. The compound has been cited in patent literature as a functional excipient for parenteral drug delivery compositions, and in primary research as a host scaffold for supramolecular sensing applications [2][3].

Why Generic Cyclodextrin Substitution Fails: Octakis(6-amino-6-deoxy)-gamma-cyclodextrin Requires Differentiated Selection Criteria


Cyclodextrin derivatives with amino functionality are not interchangeable: the three critical parameters – macrocycle cavity diameter, number and spatial arrangement of primary-face amino groups, and the resulting protonation-dependent aqueous solubility – diverge sharply across the per-6-amino series. A procurement decision that substitutes heptakis(6-amino-6-deoxy)-β-cyclodextrin (7 amino groups, 6.0–6.5 Å cavity) for octakis(6-amino-6-deoxy)-γ-cyclodextrin (8 amino groups, 7.5–8.3 Å cavity) implicitly accepts a ~34% reduction in cationic charge density at full protonation, a cavity volume reduction from ~427 ų to ~262 ų, and fundamentally altered guest-size accommodation limits [1][2]. Similarly, mono-6-amino-6-deoxy-γ-CD or native γ-CD lack the polycationic primary face required for strong multivalent electrostatic guest binding, while native β-CD suffers from intrinsically poor aqueous solubility (1.85 g/100 mL) compared with the >50 g/100 mL achievable with this per-amino-γ-CD [3]. These structural and physicochemical differentials produce non-substitutable performance in anionic guest binding, large-molecule encapsulation, and polycation-mediated applications [4].

Product-Specific Quantitative Evidence Guide: Octakis(6-amino-6-deoxy)-gamma-cyclodextrin vs. Closest Analogs


Aqueous Solubility: ~2.2× the Solubility of Native γ-CD and Over 27× That of Native β-CD

Octakis(6-amino-6-deoxy)-γ-cyclodextrin (octahydrochloride salt) achieves aqueous solubility exceeding 50 g/100 mL at 25°C, the highest reported among the per-6-amino-cyclodextrin family . This represents a >2.2-fold improvement over native γ-cyclodextrin (23.2 g/100 mL), a >27-fold improvement over native β-cyclodextrin (1.85 g/100 mL), and a >3.4-fold improvement over native α-cyclodextrin (14.5 g/100 mL) under comparable conditions [1]. In contrast, heptakis(6-amino-6-deoxy)-β-cyclodextrin (free base) is reported as water-insoluble, requiring acidic pH for dissolution – a practical limitation for neutral-pH formulation workflows .

Aqueous solubility Formulation Pharmaceutical excipient

Cavity Diameter: γ-CD Core Provides 25–28% Larger Internal Diameter Than β-CD for Macromolecular Guest Accommodation

The γ-cyclodextrin macrocyclic core of OAGCD provides an internal cavity diameter of 7.5–8.3 Å and a cavity volume of approximately 427 ų, compared to 6.0–6.5 Å (diameter) and ~262 ų (volume) for β-cyclodextrin-based analogs including heptakis(6-amino-6-deoxy)-β-CD [1][2]. This 25–28% larger diameter and 63% larger cavity volume directly determine which guest molecules can be fully encapsulated. The γ-CD cavity accommodates substituted phenyl groups, steroid skeletons, and polycyclic aromatic guests that are sterically excluded from β-CD cavities [3].

Cavity size Host-guest chemistry Macromolecular encapsulation

Cationic Charge Density: 8 Primary Amino Groups Provide 14% Higher Charge Density Than the β-CD Analog

Octakis(6-amino-6-deoxy)-γ-cyclodextrin bears eight primary amino groups (one per glucose unit, pKa ~9.5), which at pH <7 are fully protonated to yield an octacationic (+8) host [1]. The heptakis(6-amino-6-deoxy)-β-CD analog carries only seven amino groups (+7 charge at full protonation), while mono-6-amino-γ-CD carries a single charge . On a per-unit-cavity-volume basis, the charge density differential is even more pronounced: OAGCD provides approximately 1 cationic charge per 53 ų of cavity volume, versus approximately 1 charge per 37 ų for the β-CD analog – meaning the γ-CD host presents its charges over a larger binding interface, favoring multivalent electrostatic interactions with larger polyanionic guests [2].

Polycationic host Electrostatic binding Charge density

Electrostatic Binding Enhancement: Primary-Face Amination Confers Anionic Guest Affinity vs. Native γ-CD

Yang et al. (2007) demonstrated that primary-face-aminated γ-CD derivatives (6-amino-6-deoxy-γ-CD) form stable 1:2 host-guest ternary complexes with 2-anthracenecarboxylic acid (AC) in aqueous solution, exhibiting 'remarkably enhanced overall association constants' compared to native γ-CD, attributable to additional electrostatic interactions between the oppositely charged host ammonium groups and guest carboxylate [1]. In contrast, secondary-face amination hindered ternary complex formation, underscoring the positional specificity of the 6-amino substitution [1]. While this study examined mono- and diamino-γ-CD congeners rather than the octakis-substituted form, the trend of affinity enhancement from primary-face amination has been corroborated by the broader literature on per-6-amino-cyclodextrin hosts: Kanagaraj et al. (2014) confirmed that per-6-amino-γ-cyclodextrin (among six aminocyclodextrins tested) functions effectively as a host for an anionic fluorophore (3-hydroxy-N-phenyl-2-naphthamide) in a Hg²⁺ sensing system, with selectivity arising from the interplay of cavity size and amino-group proximity [2].

Host-guest complexation Binding affinity Electrostatic interaction

Patent-Documented In Vivo Application: γ-CD Core Enables Pharmacokinetic Profile Differentiation from α-CD and β-CD Analogs

In US Patent US20110207764A1, octakis(6-amino-6-deoxy)-γ-cyclodextrin ('O6A') was directly compared with hexakis(6-amino-6-deoxy)-α-cyclodextrin ('AH6A') and heptakis(6-amino-6-deoxy)-β-cyclodextrin ('H6A') as formulation components for intravenous SN-38 (the active metabolite of irinotecan) in Sprague-Dawley rats [1]. The patent discloses that compositions comprising SN-38 (0.65 mg/kg) in 40% sulfobutylether-β-cyclodextrin (SBECD) with 1% or 2% O6A, AH6A, or H6A were administered intravenously, and plasma levels of SN-38 and its glucuronide metabolite SN-38G were quantified [1]. The patent further describes analogous compositions employing octakis(6-guanidino-6-deoxy)-γ-cyclodextrin ('O6G') alongside the heptakis-guanidino-β-CD analog, demonstrating that the γ-CD scaffold is a distinct and non-substitutable component in these patent-protected drug delivery systems [1].

Drug delivery Pharmacokinetics SN-38 Bioavailability

Best Application Scenarios for Octakis(6-amino-6-deoxy)-gamma-cyclodextrin Based on Comparative Product Evidence


Parenteral Formulation of Poorly Water-Soluble Drugs Requiring High-Dose, Neutral-pH Aqueous Delivery

The >50 g/100 mL aqueous solubility of OAGCD (octahydrochloride), combined with its large γ-CD cavity (7.5–8.3 Å), makes it uniquely suited for parenteral formulation of large-molecule, poorly water-soluble active pharmaceutical ingredients that exceed the accommodation capacity of β-CD derivatives (cavity 6.0–6.5 Å) and cannot tolerate acidic pH or organic co-solvents [1]. This scenario is directly supported by the patent literature, where OAGCD was employed as a solubilizing and delivery-enhancing excipient for intravenous SN-38 formulations in rats, demonstrating its practical utility in pre-clinical drug delivery [2].

Chiral Separation of Large Anionic Analytes by Capillary Electrophoresis or HPLC

The combination of a large chiral cavity (γ-CD) with eight protonatable amino groups enables simultaneous size-based inclusion and electrostatic recognition of large, anionic chiral analytes that are poorly resolved by heptakis(6-amino-6-deoxy)-β-CD or sulfated-β-CD selectors [3]. The per-6-amino-γ-CD scaffold has been validated as a host for anionic fluorophores in analytical sensing, and the broader class of single-isomer amino-γ-CDs is established in the capillary electrophoresis literature as effective chiral selectors for amino acid derivatives, suggesting OAGCD is the logical candidate when β-CD-based chiral selectors fail due to cavity size limitations [4].

Supramolecular Fluorescent Sensor Platforms for Environmental Heavy-Metal Detection

Per-6-amino-γ-cyclodextrin has been directly employed as a host scaffold in a fluorescent 'turn-off' sensor for Hg²⁺ ions, achieving a detection limit of 1 × 10⁻¹² M [4]. The study demonstrated that sensor selectivity is a function of both cavity size and the spatial proximity of amino groups to the bound metal ion, establishing that the γ-CD variant provides a selectivity profile distinct from the α- and β-CD analogs in the same aminocyclodextrin series [4]. Procurement of the γ-CD variant is indicated when the target analyte or fluorophore guest exceeds the ~6.5 Å threshold of β-CD cavities.

Multivalent Polyanionic Guest Sequestration and Nucleic Acid Binding

With eight fully protonatable primary amino groups (octacationic at physiological pH), OAGCD provides the highest cationic charge density in the per-6-amino-CD family, enabling strong multivalent binding to polyanionic guests such as antisense oligonucleotides, siRNA, heparin, or polyphosphorylated biomolecules [3]. The γ-CD cavity (7.5–8.3 Å) can accommodate nucleotide bases and aromatic intercalators that are sterically restricted in β-CD cavities, and the 14% higher charge count compared to the heptakis-β-CD analog translates directly to higher electrostatic binding avidity for guests with multiple anionic sites [1]. This scenario is supported by the broader literature on cationic cyclodextrin-based gene delivery vectors, where charge density and cavity size are both critical performance parameters [5].

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